molecular formula C26H26Cl2NiP2+2 B050646 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride CAS No. 14647-23-5

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

Cat. No.: B050646
CAS No.: 14647-23-5
M. Wt: 530.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is a coordination complex with the formula NiCl₂(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane. This compound is a bright orange-red diamagnetic solid that adopts a square planar geometry . It is widely used as a reagent and catalyst in various chemical reactions.

Preparation Methods

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be synthesized by combining equimolar portions of nickel(II) chloride hexahydrate with 1,2-bis(diphenylphosphino)ethane. The reaction proceeds as follows :

Ni(H2O)6Cl2+dppeNiCl2(dppe)+6H2O\text{Ni(H}_2\text{O)}_6\text{Cl}_2 + \text{dppe} \rightarrow \text{NiCl}_2(\text{dppe}) + 6 \text{H}_2\text{O} Ni(H2​O)6​Cl2​+dppe→NiCl2​(dppe)+6H2​O

The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by crystallization to isolate the product. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Mechanism of Action

Properties

CAS No.

14647-23-5

Molecular Formula

C26H26Cl2NiP2+2

Molecular Weight

530.0 g/mol

IUPAC Name

dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Pictograms

Irritant; Health Hazard

Synonyms

(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel;  cis-Dichloro[ethylenebis[diphenylphosphine]]nickel;  1,2-Ethanediylbis[diphenylphosphine Nickel Complex;  1,2-Bis(diphenylphosphino)ethanenickel Dichloride;  1,2-Ethylenebis(diphenylpho

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

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